molecular formula C14H16N4O2 B2550409 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone CAS No. 1788557-82-3

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone

Cat. No.: B2550409
CAS No.: 1788557-82-3
M. Wt: 272.308
InChI Key: ANSLULSOGBQJDC-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxyethanone is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.308. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Applications

Star-Shaped Monomers and Optoelectrochemical Properties : Researchers have synthesized star-shaped thiophene and pyrrole functionalized monomers for optoelectrochemical applications. These monomers, related to the structure of interest due to their pyrrole components, show promise in creating materials with specific electronic and optical properties for potential use in electronic devices (Ak & Toppare, 2009).

Electrochemical and Electrochromic Applications

Electrochromic Devices : The electrochemical polymerization of related monomers has been utilized to create electrochromic devices, demonstrating the potential of these compounds in smart window applications and low-energy display technologies (Ak, Ak, & Toppare, 2006).

Organic Synthesis and Chemical Reactivity

Ring Opening Reactions : Studies on related pyrrolidine-1-carboxamides have shown interesting chemical reactivity, such as acid-catalyzed ring opening, leading to the formation of diverse organic structures. This reactivity underscores the versatility of pyrrolidine derivatives in synthetic organic chemistry (Gazizov et al., 2015).

Fungicidal Activity of Triazole Derivatives

Antifungal Properties : Novel triazole derivatives, akin to the compound of interest, have shown significant fungicidal activities against various phytopathogens. This indicates the potential of such compounds in developing new agrochemicals (Bai et al., 2020).

Corrosion Inhibition

Protection of Metals : Schiff's bases of pyridyl substituted triazoles have been explored as corrosion inhibitors for mild steel in acidic solutions, demonstrating the application of triazole derivatives in protecting metal surfaces and infrastructure (Ansari, Quraishi, & Singh, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, 1,2,3-triazole derivatives have been found to exhibit a variety of biological activities, including antibacterial, antimalarial, and antiviral activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with care to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound could include further studies to elucidate its properties and potential applications. For example, it could be interesting to investigate its biological activity and potential use as a pharmaceutical agent .

Properties

IUPAC Name

2-phenoxy-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-14(11-20-13-4-2-1-3-5-13)17-8-6-12(10-17)18-9-7-15-16-18/h1-5,7,9,12H,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSLULSOGBQJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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